![molecular formula C28H26O8 B14274591 Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol CAS No. 133387-21-0](/img/structure/B14274591.png)
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol is a complex organic compound characterized by multiple phenoxy and phenol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenoxyacetic acid with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives. These products have distinct chemical and physical properties that make them useful in different applications .
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells by mimicking synthetic heparin . Additionally, it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Phenoxyacetic acid: Known for its use in herbicides and plant growth regulators.
4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Phenoxyethanoic acid: Utilized in various industrial applications due to its chemical properties.
Uniqueness
What sets acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets and its potential therapeutic applications. Its multiple phenoxy and phenol groups provide a versatile platform for chemical modifications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
133387-21-0 |
|---|---|
Molekularformel |
C28H26O8 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol |
InChI |
InChI=1S/C24H18O4.2C2H4O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24;2*1-2(3)4/h1-16,25-26H;2*1H3,(H,3,4) |
InChI-Schlüssel |
SBVUUNBPTMUTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
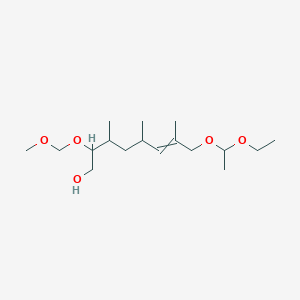
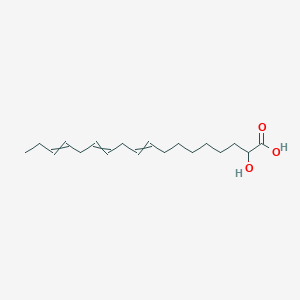
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)
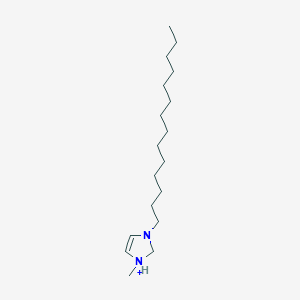
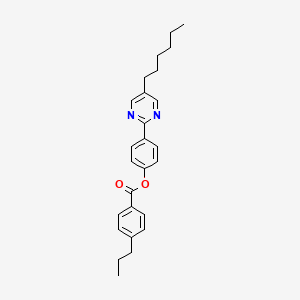
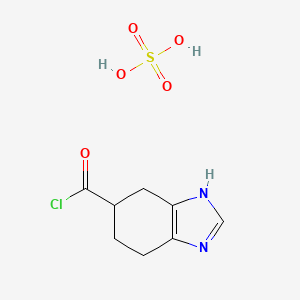
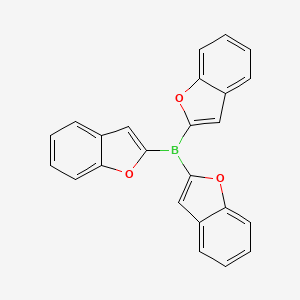
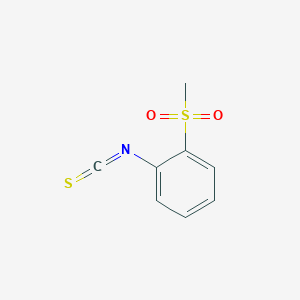
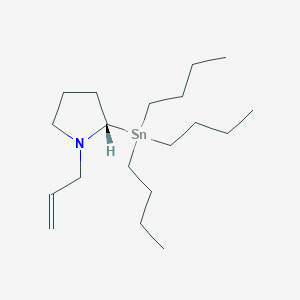
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
